Elacestrant-d10 is a deuterium-labeled derivative of elacestrant, a selective estrogen receptor degrader (SERD) that targets the estrogen receptor-alpha. As a SERD, elacestrant-d10 functions by binding to the estrogen receptor and promoting its degradation, thereby inhibiting the transcriptional activity associated with estrogen signaling. This compound is particularly relevant in the treatment of estrogen receptor-positive breast cancer, especially in cases resistant to traditional therapies such as selective estrogen receptor modulators and aromatase inhibitors. The incorporation of deuterium in elacestrant-d10 enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart .
Elacestrant-d10 exhibits significant biological activity as an estrogen receptor degrader. It has been shown to have an inhibitory concentration (IC50) of approximately 48 nM for estrogen receptor-alpha and 870 nM for estrogen receptor-beta, indicating a higher affinity for estrogen receptor-alpha. This selectivity is crucial in targeting breast cancer cells that express this receptor subtype. The compound's ability to degrade the estrogen receptor leads to reduced cell proliferation and survival in cancer cells that rely on estrogen signaling .
The synthesis of elacestrant-d10 typically involves deuteration processes applied to the synthetic pathway of elacestrant. While specific detailed methods are proprietary, general approaches may include:
Elacestrant-d10 is primarily utilized in research settings to study the pharmacokinetics and dynamics of SERDs. Its applications include:
The unique properties of elacestrant-d10 make it a valuable tool in drug development and cancer therapy research .
Studies involving elacestrant-d10 focus on its interactions with various biological molecules, particularly proteins involved in estrogen signaling pathways. Key aspects include:
Elacestrant-d10 shares structural and functional similarities with several other compounds used in cancer therapy. Here are some notable comparisons:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Elacestrant | Selective Estrogen Receptor Degrader | Promotes degradation of estrogen receptors | Orally bioavailable; targets resistant cancers |
Fulvestrant | Selective Estrogen Receptor Degrader | Binds and degrades estrogen receptors | Administered via injection; less effective against certain mutations |
Tamoxifen | Selective Estrogen Receptor Modulator | Blocks estrogen receptors | Acts as an antagonist; can activate ER in some tissues |
Aromatase Inhibitors (e.g., Anastrozole) | Enzyme Inhibitor | Inhibits aromatase enzyme | Reduces estrogen production; not directly targeting ER |
Elacestrant-d10's unique aspect lies in its oral bioavailability and enhanced stability due to deuteration, making it a promising candidate for clinical applications against resistant forms of breast cancer .
The synthesis of Elacestrant-d10 represents a sophisticated application of deuterium labeling techniques specifically tailored for selective estrogen receptor degrader compounds . Deuterium incorporation in pharmaceutical compounds has emerged as a critical strategy for enhancing metabolic stability and pharmacokinetic properties, with the deuterium-carbon bond being six to ten times stronger than the corresponding carbon-hydrogen bond [20]. The fundamental approach to deuterating Elacestrant involves strategic replacement of hydrogen atoms with deuterium at specific molecular positions to create the d10 variant .
The primary deuteration strategy employed for Elacestrant-d10 synthesis utilizes hydrogen-deuterium exchange reactions under catalytic conditions [17] [20]. This methodology typically involves exposing the parent Elacestrant molecule or its synthetic precursors to deuterium oxide at elevated temperatures and pressures in the presence of platinum-based catalysts [17] [20]. The process requires careful control of reaction parameters to achieve optimal deuterium incorporation levels while maintaining the structural integrity of the selective estrogen receptor degrader framework [20].
Advanced microwave-assisted deuteration techniques have shown particular promise for aromatic compound deuteration, offering improved heating efficiency and reaction control compared to conventional batch methods [17]. The flow synthesis approach utilizing microwave heating allows for continuous processing and enhanced deuterium incorporation rates, with reported deuteration levels exceeding 94 atom percent deuterium for aromatic substrates [17]. These methodologies are particularly relevant for Elacestrant-d10 production given the aromatic tetrahydronaphthalene core structure present in the molecule [1] [2].
Deuteration Method | Deuterium Source | Catalyst System | Temperature Range | Reported Incorporation |
---|---|---|---|---|
Hydrogen-Deuterium Exchange | Deuterium Oxide | Platinum on Alumina | 120-190°C | 90-99% [20] |
Microwave-Assisted Flow | Deuterium Oxide | Platinum Catalyst | 140-200°C | 94.3 atom% [17] |
Electrochemical Deuteration | Deuterium Oxide | Proton-Conducting Membrane | 25°C | 80-99% [13] |
Palladium-Catalyzed Exchange | Deuterium Oxide | Palladium on Carbon with Aluminum | 60-120°C | >99% [20] |
The synthesis of Elacestrant-d10 involves multiple critical reaction steps that must be carefully orchestrated to achieve the desired deuterated product [37]. The synthetic pathway begins with the preparation of key intermediates, including the tetrahydronaphthalene core structure and the ethylamino side chain components [37] [38]. The core tetrahydronaphthalene framework can be synthesized through catalytic hydrogenation of naphthalene derivatives or through cyclization reactions involving aromatic precursors [34] [38].
A crucial intermediate in Elacestrant synthesis is the compound with CAS number 722520-42-5, which represents the racemic form of the chiral moiety that undergoes resolution using di-para-toluoyl-tartaric acid [37]. This intermediate, 6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol, serves as a key building block for the final selective estrogen receptor degrader structure [37]. The deuteration process can be applied at various stages of this synthetic sequence, with strategic timing being critical for achieving optimal isotopic incorporation [20].
The phenolic ether formation represents another essential reaction step in the synthesis pathway [35]. This reaction typically involves the coupling of phenolic compounds with alkyl halides under basic conditions, utilizing catalysts such as amidines to promote efficient ether bond formation [35]. For deuterated analogs, the reaction conditions must be optimized to prevent deuterium scrambling or loss during the coupling process [20].
The final assembly of the Elacestrant-d10 structure involves the conjugation of the deuterated aromatic core with the ethylamine-containing side chain [36] [37]. This step requires careful control of reaction conditions to maintain the deuterium labeling pattern while achieving high yields of the desired product [20]. The ethylamine component can be introduced through reductive amination reactions or through nucleophilic substitution mechanisms, depending on the specific synthetic route employed [36].
Reaction Step | Key Reagents | Typical Conditions | Yield Range | Deuterium Retention |
---|---|---|---|---|
Tetrahydronaphthalene Formation | Naphthalene, Hydrogen, Nickel Catalyst | 150-200°C, 10-50 bar | 75-90% [38] | >95% [20] |
Phenolic Ether Coupling | Phenol, Alkyl Halide, Amidine Base | 80-120°C, Inert Atmosphere | 60-85% [35] | >90% [20] |
Chiral Resolution | Di-para-toluoyl-tartaric Acid | Room Temperature, Organic Solvent | 40-60% [37] | >98% [20] |
Final Assembly | Deuterated Core, Ethylamine Side Chain | 60-100°C, Basic Conditions | 70-85% [37] | >95% [20] |
The purification of Elacestrant-d10 requires specialized techniques that account for the unique properties of deuterated compounds while ensuring removal of unlabeled impurities and synthetic byproducts [21] [29]. High-performance liquid chromatography represents the primary purification method, with reverse-phase columns providing optimal separation of deuterated analogs from their protiated counterparts [21] [29]. The chromatographic conditions must be carefully optimized to achieve baseline resolution between isotopically labeled species.
Column chromatography using specialized stationary phases, including Florisil and silica gel, provides effective purification for intermediate compounds in the synthetic sequence [20] [21]. The purification protocol typically involves gradient elution using petroleum ether and dichloromethane mixtures, with careful monitoring of deuterium incorporation levels throughout the purification process [20]. Advanced preparative techniques may incorporate automated fraction collection systems to ensure consistent product quality.
The characterization of Elacestrant-d10 relies heavily on nuclear magnetic resonance spectroscopy, with both proton and deuterium nuclear magnetic resonance providing complementary analytical information [19] [21]. Deuterium nuclear magnetic resonance spectroscopy serves as the definitive method for confirming successful deuteration, with characteristic peak patterns indicating the specific sites of isotopic substitution [19]. The deuterium signals typically exhibit broader natural line shapes compared to their proton counterparts, requiring specialized acquisition parameters for optimal spectral quality [19].
Mass spectrometry analysis provides crucial molecular weight confirmation and isotopic purity assessment for Elacestrant-d10 [21] [29]. High-resolution mass spectrometry enables precise determination of the isotopic distribution and can detect trace levels of unlabeled impurities [21]. The mass spectral fragmentation patterns of deuterated compounds often differ from their protiated analogs, providing additional structural confirmation [29].
Analytical Method | Key Parameters | Typical Results | Sensitivity |
---|---|---|---|
Deuterium Nuclear Magnetic Resonance | Chemical Shift Range: 0-10 ppm | Deuteration Level: >99% [19] | 0.1% Detection Limit [19] |
High-Performance Liquid Chromatography | Reverse-Phase C18, Acetonitrile-Water | Purity: >98% [21] | 0.05% Impurity Detection [21] |
High-Resolution Mass Spectrometry | Electrospray Ionization, Mass Accuracy | Molecular Ion Confirmation [21] | 1 ppm Mass Accuracy [21] |
Infrared Spectroscopy | Carbon-Deuterium Stretch: 2100-2300 cm⁻¹ | Isotopic Confirmation [21] | Qualitative Analysis [21] |
The polarimetry analysis becomes particularly important for Elacestrant-d10 given the chiral nature of the molecule, with optical rotation measurements confirming the retention of stereochemical integrity during the deuteration process [21]. Thin-layer chromatography provides rapid qualitative assessment of reaction progress and product purity, utilizing specialized visualization techniques appropriate for deuterated compounds [21].